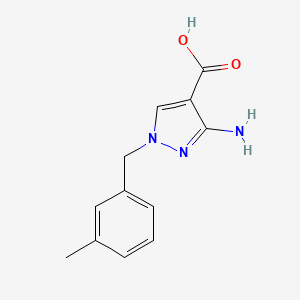
N-(4-acetylphenyl)-1-(2-chlorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-acetylphenyl)-1-(2-chlorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide, also known as ACPC, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. ACPC belongs to the family of dihydropyridine derivatives, which have been studied extensively for their pharmacological properties. In
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
Polyamide Synthesis
Choi and Jung (2004) reported the synthesis of new aromatic polyamides containing n-alkylphenylimide units, showing enhanced thermal stability and excellent solubility due to thermally stable pendent imido groups and internally plasticizing n-alkyl chains. These findings highlight the potential use of similar structures in high-performance materials (Choi & Jung, 2004).
Crystal Structure Analysis
Polo-Cuadrado et al. (2021) conducted an in-depth structural analysis of N-(4-acetylphenyl)quinoline-3-carboxamide, revealing key details about its crystalline structure and molecular interactions. This type of analysis is crucial for understanding the properties of similar compounds (Polo-Cuadrado et al., 2021).
Biological Evaluation
Antibacterial and Antioxidant Properties
Ghorbani‐Vaghei et al. (2016) evaluated a series of 1,4-dihydropyridine derivatives for antibacterial and antioxidant activities. Their findings suggest that compounds with a similar structure may have potential applications in medical and pharmaceutical fields (Ghorbani‐Vaghei et al., 2016).
Antimicrobial Activity
Abdel-rahman et al. (2002) synthesized new pyridothienopyrimidines and pyridothienotriazines, testing them for their antimicrobial activities. This research indicates the potential for using similar structures in developing new antimicrobial agents (Abdel-rahman et al., 2002).
Material Science Applications
- Hyperbranched Aromatic Polyimides: Yamanaka et al. (2000) investigated the preparation and properties of hyperbranched aromatic polyimides, which were found to be soluble in various solvents and exhibited no significant weight loss before 400 °C. These properties suggest potential applications in material science for structures with similar chemical characteristics (Yamanaka et al., 2000).
Chemical Processes
- Full-Text Database Search Precision: Hoppenstand and Hsiao (1988) described a method for improving the precision of full-text database searches using N-(3-chloro-4-isopropylphenyl)carboxamide derivatives. This research highlights the application of such compounds in enhancing computational processes (Hoppenstand & Hsiao, 1988).
Eigenschaften
IUPAC Name |
N-(4-acetylphenyl)-1-[(2-chlorophenyl)methyl]-2-oxopyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClN2O3/c1-14(25)15-8-10-17(11-9-15)23-20(26)18-6-4-12-24(21(18)27)13-16-5-2-3-7-19(16)22/h2-12H,13H2,1H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLHNCOHESUEMQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CN(C2=O)CC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

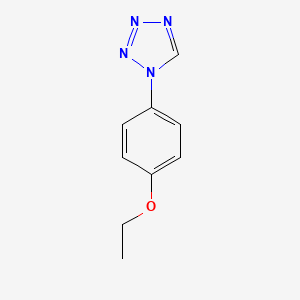
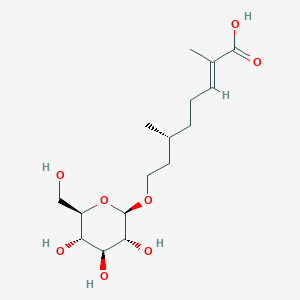
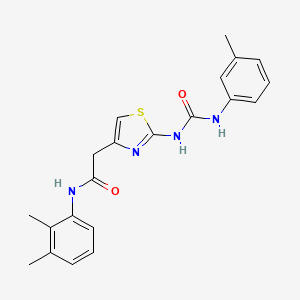
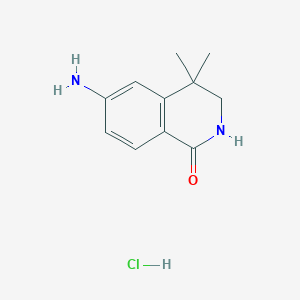
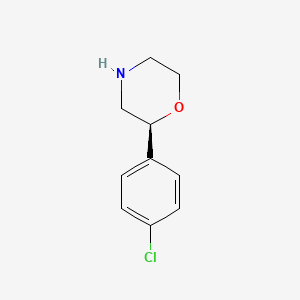
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-propoxy-1-propyl-1H-pyrazole-4-carboxamide](/img/structure/B2959795.png)

![3,4-difluoro-N-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)benzenesulfonamide](/img/structure/B2959799.png)

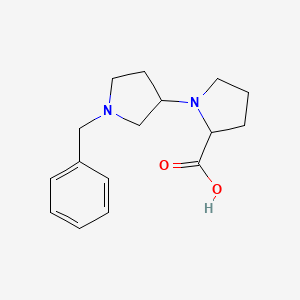

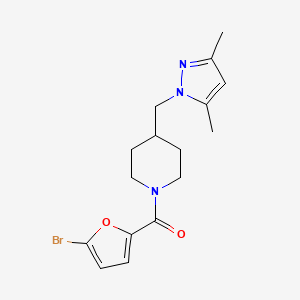
![2-((4-hydroxy-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-1-(4-methoxyphenyl)ethanone](/img/structure/B2959809.png)
